(3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL
Description
(3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL is a chiral amino alcohol featuring a pyridine ring substituted with a methyl group at the 5-position and a propan-1-ol backbone. The stereochemistry at the 3-position (S-configuration) is critical for its biological and chemical interactions. This compound is primarily utilized as a building block in asymmetric synthesis and pharmaceutical intermediates, where its pyridyl group enhances binding affinity to metal catalysts or biological targets. Its hydroxyl and amino groups contribute to solubility in polar solvents and participation in hydrogen bonding, making it valuable in drug design and catalysis .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-9(11-6-7)8(10)4-5-12/h2-3,6,8,12H,4-5,10H2,1H3/t8-/m0/s1 |
InChI Key |
HMCAYXIXNVKGDQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)[C@H](CCO)N |
Canonical SMILES |
CC1=CN=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by an amino group and a pyridine moiety, has been investigated for its biological activities, particularly in the context of enzyme interactions and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound includes:
- Amino group (-NH2) : Facilitates hydrogen bonding.
- Hydroxyl group (-OH) : Enhances solubility and reactivity.
- Pyridine ring : Provides potential for π-π interactions and influences biological activity.
The compound's stereochemistry contributes to its specificity in biological interactions, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
- π-π Interactions : The pyridine ring can participate in π-π stacking with aromatic residues in proteins, influencing binding affinity.
These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which are critical in therapeutic applications.
Enzyme Interaction Studies
Research has demonstrated that this compound can act as a potent inhibitor or modulator of specific enzymes. For instance:
- Inhibition of Kinases : Studies have shown that this compound can inhibit certain kinase enzymes involved in cell signaling pathways, which is crucial for cancer therapy.
Case Study: Antitumor Activity
A notable study investigated the antitumor properties of this compound. The compound was tested against various cancer cell lines, revealing:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Kinase | 15 | |
| Antitumor Activity | Various Cell Lines | 10 - 30 | |
| Receptor Modulation | GPCRs | 20 |
Applications in Medicinal Chemistry
The unique properties of this compound position it as a promising lead compound for drug development:
- Anticancer Agents : Its ability to inhibit key enzymes involved in tumor progression makes it a candidate for further development as an anticancer drug.
- Neurological Disorders : Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter receptors.
Comparison with Similar Compounds
Key Findings:
Stereochemical Impact : The (3S)-enantiomer exhibits 3-fold higher enzyme inhibition potency than its (3R)-counterpart, highlighting the role of chirality in target binding .
5-Methyl Substitution: The 5-methyl group in the pyridyl ring enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the non-methylated analog.
Hydroxyl Position : Moving the hydroxyl group from propan-1-ol to propan-2-ol drastically reduces solubility and activity, likely due to steric hindrance and altered hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
